Selective MAO-B Inhibition: A 16-Fold Preference Over MAO-A and Comparable Potency to Acetylcholinesterase
Ethyl 2-aminooxazole-5-carboxylate demonstrates a 16-fold selectivity for human monoamine oxidase B (MAO-B) over MAO-A, with IC50 values of 1.49 µM and 24.1 µM, respectively [1]. Its potency against MAO-B is comparable to its inhibition of electric eel acetylcholinesterase (AChE; IC50 = 1.74 µM) [1]. This selectivity profile is significant when compared to non-selective MAO inhibitors like phenelzine, which inhibits both isoforms with similar potency, or to MAO-A selective inhibitors like clorgyline (IC50 for MAO-A ~0.1 µM) [2].
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.49 µM; MAO-A IC50 = 24.1 µM; Selectivity ratio (MAO-A/MAO-B) = 16.2 |
| Comparator Or Baseline | MAO-A activity (IC50 = 24.1 µM); AChE inhibition (IC50 = 1.74 µM); Phenelzine (non-selective MAO inhibitor); Clorgyline (MAO-A selective, IC50 ~0.1 µM) |
| Quantified Difference | 16.2-fold selectivity for MAO-B over MAO-A; Comparable potency to AChE inhibition |
| Conditions | Human recombinant MAO-A and MAO-B; Electric eel AChE; Amplex Red assay for MAO; Ellman's method for AChE |
Why This Matters
MAO-B selective inhibitors are clinically relevant for Parkinson's disease and neurological disorders, and this selectivity profile, quantified here, guides the selection of this compound over non-selective or MAO-A-preferring analogs in probe development.
- [1] BindingDB. BDBM50513326 CHEMBL4435127. IC50 values for human MAO-A, MAO-B, and electric eel AChE. View Source
- [2] Youdim MB, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006;147(S1):S287-S296. (Provides context for clorgyline and phenelzine potency). View Source
